molecular formula C14H12N4O2S B5567562 5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5567562
M. Wt: 300.34 g/mol
InChI Key: ZBCJYYVHORVKKH-OQLLNIDSSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (furan and triazole) and functional groups (methoxy, benzylidene, and thiol) means that the molecule could potentially exist in a number of different conformations. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the thiol group could potentially undergo oxidation reactions to form disulfides. The triazole ring might participate in nucleophilic substitution reactions, and the methoxybenzylidene group could be involved in condensation reactions .

Scientific Research Applications

Synthesis and Anticancer Properties

  • The synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester and its derivatives has been explored for their anticancer activity against various cancer types. The synthesized compounds exhibit significant anticancer properties, highlighting their potential as novel therapeutic agents against non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).

Antioxidant and α-Glucosidase Inhibitory Activities

  • Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds displayed significant inhibitory potentials and potent antioxidant properties, which could be beneficial in managing oxidative stress-related diseases and diabetes mellitus (Pillai et al., 2019).

Antimicrobial Activities

  • New 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Some of these compounds have shown good to moderate activities against test microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2010).

Synthesis and Characterization for Biological Activities

  • Various 1,2,4-triazole derivatives have been synthesized and characterized, with theoretical analyses predicting their potential as inhibitors of specific enzymes, which could guide the synthesis and design of new compounds with significant biological activity (Srivastava et al., 2016).

Urease Inhibition, Antioxidant, and Antibacterial Activities

  • A series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones have been synthesized and evaluated for their urease inhibition, antioxidant, and antibacterial activities. Some compounds demonstrated excellent urease inhibition activity, surpassing the standard drug, and significant antibacterial activities, indicating their potential in medical applications (Hanif et al., 2012).

Lipase and α-Glucosidase Inhibition

  • Compounds synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been screened for their lipase and α-glucosidase inhibition. The study revealed promising results for anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating obesity and diabetes (Bekircan et al., 2015).

Antimicrobial Study of Metal Complexes

  • Novel Schiff base ligands derived from 3-amino-1,2,4-triazole-5-thiol and their metal complexes have been synthesized and characterized, demonstrating significant antibacterial and antifungal activities. These findings open avenues for the development of new antimicrobial agents (Prakash & Malhotra, 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, its mechanism of action would depend on the specific biological target or chemical reaction it’s involved in .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, it could be studied for its potential use in medicinal chemistry, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-19-11-5-2-4-10(8-11)9-15-18-13(16-17-14(18)21)12-6-3-7-20-12/h2-9H,1H3,(H,17,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCJYYVHORVKKH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

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